molecular formula C11H7ClFN B1418761 4-Chloro-2-(2-fluorophenyl)pyridine CAS No. 918530-84-4

4-Chloro-2-(2-fluorophenyl)pyridine

Cat. No. B1418761
M. Wt: 207.63 g/mol
InChI Key: NVQDHCXIZKVDIG-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluorophenyl)pyridine is a chemical compound with the molecular formula C11H7ClFN . It has a molecular weight of 207.63 g/mol . The IUPAC name for this compound is 4-chloro-2-(2-fluorophenyl)pyridine .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(2-fluorophenyl)pyridine includes a pyridine ring substituted with a chlorine atom and a 2-fluorophenyl group . The InChI string representation of the molecule is InChI=1S/C11H7ClFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-(2-fluorophenyl)pyridine are not available, substituted pyridines have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(2-fluorophenyl)pyridine include a molecular weight of 207.63 g/mol, a XLogP3-AA of 3.2, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Synthesis and Characterization

  • 4-Chloro-2-(2-fluorophenyl)pyridine and its derivatives are synthesized for various research applications. For example, a study detailed the synthesis of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which was analyzed using various spectroscopic methods. This compound demonstrated potential for non-linear optics applications due to its first hyperpolarizability properties (Murthy et al., 2017).

Potential in Drug Development

  • Research has explored the synthesis of compounds using 4-Chloro-2-(2-fluorophenyl)pyridine as an intermediate. For instance, the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a key intermediate in creating biologically active compounds, highlights the compound's relevance in pharmaceutical research (Wang et al., 2016).

Applications in Chemistry and Materials Science

  • The compound's derivatives have been utilized in the field of chemistry and materials science. For example, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a related compound, was used to study the activation of C-H bonds, which is significant in the development of new chemical reactions and materials (Crosby et al., 2009).
  • Another study focused on the synthesis and characterization of fluorophenyl-pyridine derivatives, emphasizing their potential in producing emissive fluorophores for applications in fluorescent sensors and other optoelectronic devices (Hagimori et al., 2019).

Involvement in Metal Complexes

  • Complexes involving 4-Chloro-2-(2-fluorophenyl)pyridine derivatives have been synthesized and characterized. These complexes are studied for their structural, electronic, and reactive properties, which are essential for understanding their potential applications in catalysis and material science (Dehghanpour et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The future directions for research on 4-Chloro-2-(2-fluorophenyl)pyridine and similar compounds could involve the development of new synthetic methodologies for introducing various bio-relevant functional groups to the pyridine scaffold . This could lead to the creation of new bioactive molecules with potential applications in various fields.

properties

IUPAC Name

4-chloro-2-(2-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQDHCXIZKVDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671704
Record name 4-Chloro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2-fluorophenyl)pyridine

CAS RN

918530-84-4
Record name 4-Chloro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluorophenylboronic acid (141 mg, 1 mmol, 1.2 eq) in EtOH (1 mL) is added to a mixture of 4-chloro-2-iodo-pyridine [Choppin, S.; Gros, P.; Fort, Y., European Journal of Organic Chemistry (2001), (3), 603-606] (200 mg, 0.84 mmol), PdCl2(dppf) (18 mg, 0.025 mmol, 0.03 equiv) and Na2CO3 (2 M solution in H2O, 1.68 mL, 3.36 mmol, 4 equiv) in toluene (2 mL) at 105° C., under an argon atmosphere. The reaction mixture is stirred at 105° C. for 1 h, allowed to cool to rt, quenched by addition of a saturated solution of NaHCO3 and extracted with EtOAc. The organic phase is washed with a saturated solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (Hex/EtOAc, 1:0→97:3) to afford 127 mg of the title compound as a white solid: ESI-MS: 208.1 [M+H]+; tR=4.66 min (System 1); TLC: Rf=0.27 (Hex/EtOAc, 9:1).
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
18 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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